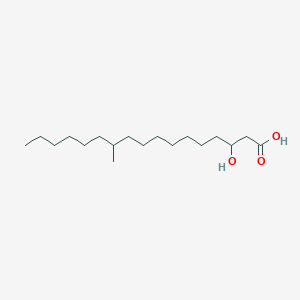
3-Hydroxy-11-methylheptadecanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-11-methylheptadecanoic acid is a chemical compound with the molecular formula C18H36O3. It is a type of hydroxy fatty acid, characterized by the presence of a hydroxyl group (-OH) and a methyl group (-CH3) on its heptadecanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-11-methylheptadecanoic acid typically involves the hydroxylation of 11-methylheptadecanoic acid. This can be achieved through various chemical reactions, including:
Hydroxylation using Oxidizing Agents: One common method involves the use of oxidizing agents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) in the presence of a suitable solvent.
Catalytic Hydrogenation: Another approach is the catalytic hydrogenation of 11-methylheptadecanoic acid using a catalyst such as palladium on carbon (Pd/C) under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The choice of catalyst and reaction conditions is optimized to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-11-methylheptadecanoic acid undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form the corresponding alcohol or alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), osmium tetroxide (OsO4), and chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and hydrogen gas (H2) with a catalyst.
Substitution Reagents: Halogenating agents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3).
Major Products Formed
Scientific Research Applications
3-Hydroxy-11-methylheptadecanoic acid has diverse applications in scientific research, including:
Mechanism of Action
The mechanism of action of 3-Hydroxy-11-methylheptadecanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to participate in hydrogen bonding and other interactions with enzymes and receptors. This can modulate various biological processes, including inflammation and microbial growth . The exact molecular targets and pathways are still under investigation, but it is believed to influence lipid metabolism and cell signaling pathways .
Comparison with Similar Compounds
3-Hydroxy-11-methylheptadecanoic acid can be compared with other hydroxy fatty acids, such as:
3-Hydroxyheptadecanoic Acid: Lacks the methyl group at the 11th position, resulting in different chemical and biological properties.
11-Methylheptadecanoic Acid:
3-Hydroxy-11-methyloctadecanoic Acid: Has an additional carbon in the backbone, influencing its physical and chemical characteristics.
The presence of both the hydroxyl and methyl groups in this compound makes it unique, providing distinct reactivity and potential for diverse applications .
Properties
CAS No. |
63543-13-5 |
|---|---|
Molecular Formula |
C18H36O3 |
Molecular Weight |
300.5 g/mol |
IUPAC Name |
3-hydroxy-11-methylheptadecanoic acid |
InChI |
InChI=1S/C18H36O3/c1-3-4-5-9-12-16(2)13-10-7-6-8-11-14-17(19)15-18(20)21/h16-17,19H,3-15H2,1-2H3,(H,20,21) |
InChI Key |
IRYIVAUBRLSDHW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C)CCCCCCCC(CC(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


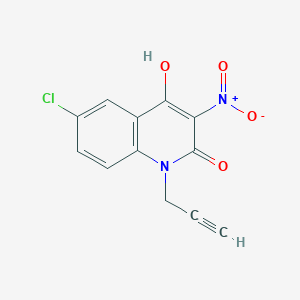


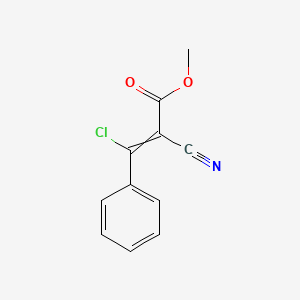
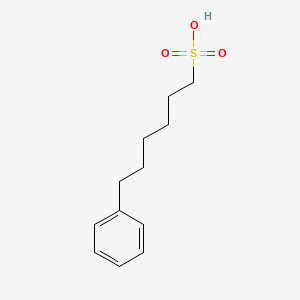
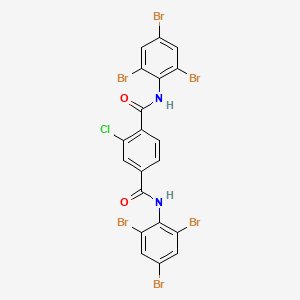
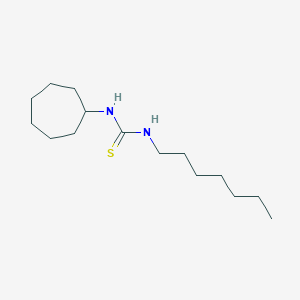
![N-[1-(3,4-Dimethoxyphenoxy)propan-2-yl]-3-fluorobenzamide](/img/structure/B14515461.png)
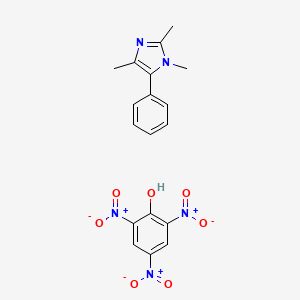
![N-[4-Chloro-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]-N'-ethylurea](/img/structure/B14515471.png)
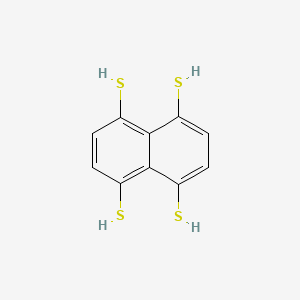
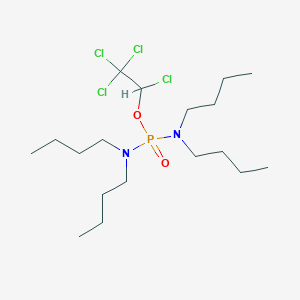
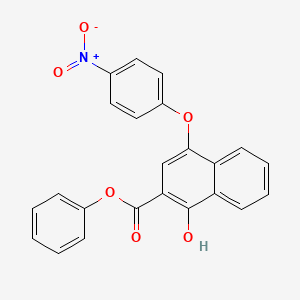
![N''-Methyl-N,N'-bis[(4-methyl-1,3-benzothiazol-2-yl)]guanidine](/img/structure/B14515493.png)
